molecular formula C50H76NO8P B132271 1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine CAS No. 95864-17-8

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine

Cat. No.: B132271
CAS No.: 95864-17-8
M. Wt: 850.1 g/mol
InChI Key: ZZLOWUUVDRBGKM-WBVITSLISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine can be synthesized through a series of chemical reactions involving the attachment of a pyrene moiety to a phosphatidylcholine backbone. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include phospholipase enzymes for hydrolysis and various organic solvents for other reactions.

Mechanism of Action

The mechanism of action of 1-palmitoyl-2-pyrenedecanoylphosphatidylcholine involves its interaction with phospholipase enzymes. Upon hydrolysis by these enzymes, the compound produces 10-pyrenyldecanoic acid, which exhibits fluorescence. This fluorescence can be measured to quantify the activity of the phospholipase enzymes . The compound’s interaction with membranes and its ability to transfer between vesicles also contribute to its utility in membrane studies .

Comparison with Similar Compounds

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine is unique due to its fluorescent pyrene moiety, which allows for the study of membrane interactions and enzyme activity through fluorescence-based assays. Similar compounds include:

These comparisons highlight the unique properties of this compound, particularly its utility in fluorescence-based studies.

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-(10-pyren-1-yldecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H76NO8P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-47(52)56-39-45(40-58-60(54,55)57-38-37-51(2,3)4)59-48(53)30-24-21-18-15-16-19-22-26-41-31-32-44-34-33-42-27-25-28-43-35-36-46(41)50(44)49(42)43/h25,27-28,31-36,45H,5-24,26,29-30,37-40H2,1-4H3/t45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLOWUUVDRBGKM-WBVITSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H76NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40914778
Record name 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

850.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95864-17-8
Record name 1-Palmitoyl-2-(1'-pyreneoctanoyl)glycero-3-phosphochine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095864178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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